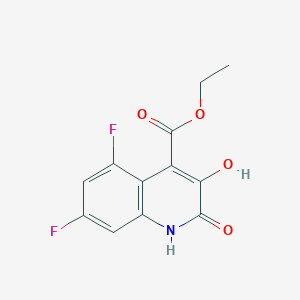

ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate

Description

Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Properties

Molecular Formula |

C12H9F2NO4 |

|---|---|

Molecular Weight |

269.20 g/mol |

IUPAC Name |

ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate |

InChI |

InChI=1S/C12H9F2NO4/c1-2-19-12(18)9-8-6(14)3-5(13)4-7(8)15-11(17)10(9)16/h3-4,16H,2H2,1H3,(H,15,17) |

InChI Key |

VITAGMQGUBZEHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC2=C1C(=CC(=C2)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-difluoro-2-hydroxyquinoline and ethyl chloroformate.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of 5,7-difluoro-3-oxo-2-oxo-1H-quinoline-4-carboxylate.

Reduction: Formation of 5,7-difluoro-3-hydroxy-2-hydroxy-1H-quinoline-4-carboxylate.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate has the following chemical characteristics:

- IUPAC Name : Ethyl 5,7-difluoro-3-hydroxy-2-oxoquinoline-4-carboxylate

- CAS Number : 228728-82-3

- Molecular Formula : C12H9F2NO3

- Molecular Weight : 253.20 g/mol

Antimicrobial Activity

Numerous studies have indicated that quinoline derivatives exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. For instance, a study demonstrated that compounds with similar structures showed promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. Quinoline derivatives have been shown to inhibit cancer cell proliferation. A case study involving ethyl 5,7-difluoro-3-hydroxy derivatives indicated that they could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Synthetic Applications

Ethyl 5,7-difluoro-3-hydroxy-2-oxoquinoline derivatives are also valuable in synthetic organic chemistry as intermediates for the synthesis of more complex molecules. The compound's structure allows for various chemical modifications that can lead to new derivatives with enhanced biological activities.

Case Studies

- Study on Antimicrobial Properties : A recent investigation into the antimicrobial efficacy of ethyl 5,7-difluoro derivatives highlighted their potential against multi-drug resistant bacteria. The study utilized disc diffusion methods to assess the inhibition zones produced by the compound .

- Anticancer Research : A comprehensive study assessed the cytotoxic effects of ethyl 5,7-difluoro compounds on several cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent effect on cancer cells .

Mechanism of Action

The mechanism of action of ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This leads to the disruption of bacterial cell division and ultimately cell death. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate can be compared with other quinoline derivatives such as:

Nalidixic Acid: An early quinolone antibiotic with a similar mechanism of action but different structural features.

Ciprofloxacin: A widely used fluoroquinolone antibiotic with enhanced potency and broader spectrum of activity.

Levofloxacin: Another fluoroquinolone with improved pharmacokinetic properties and reduced side effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

- Molecular Formula : C12H10F2N2O4

- Molecular Weight : 284.22 g/mol

- SMILES : CC(=O)C1=CN(C2CC2)c3c(O)c(F)c(F)cc3C1=O

Antibacterial Activity

Research has shown that quinoline derivatives exhibit potent antibacterial properties. A study focusing on various substituted quinolines, including ethyl 5,7-difluoro derivatives, demonstrated their effectiveness against a range of bacterial strains. The structure-activity relationship (SAR) indicated that the presence of fluorine atoms enhances the antibacterial potency, likely due to increased lipophilicity and better membrane penetration .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 5,7-difluoro-3-hydroxyquinoline | E. coli | 8 µg/mL |

| Ethyl 5-fluoroquinoline | S. aureus | 16 µg/mL |

| Ethyl 6-fluoroquinoline | P. aeruginosa | 32 µg/mL |

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The compound has been shown to inhibit cancer cell proliferation in various in vitro models. For instance, studies have reported that ethyl 5,7-difluoro derivatives induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

Table 2: Anticancer Activity of Ethyl 5,7-Difluoroquinoline

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 | 15.0 | Inhibition of cell cycle progression |

Case Studies

- In Vivo Studies : A notable study evaluated the efficacy of ethyl 5,7-difluoro derivatives in animal models. The results indicated significant tumor reduction in mice treated with the compound compared to controls, suggesting its potential as an effective anticancer agent .

- Mechanistic Insights : Further investigation into the mechanism revealed that the compound inhibits topoisomerase II activity, a crucial enzyme involved in DNA replication and repair processes. This inhibition leads to DNA damage and subsequent cell death in cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate?

The synthesis typically involves regioselective ethylation and fluorination steps. For example, analogous quinoline carboxylates are synthesized via condensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by cyclization under acidic conditions. Regioselectivity is influenced by reaction temperature, solvent polarity, and substituent positioning. Key intermediates are characterized using MS, , and IR spectroscopy to confirm functional groups and substitution patterns .

Q. How is the molecular structure of this compound confirmed experimentally?

Structure elucidation relies on multinuclear NMR (, , ) to assign proton environments and fluorine coupling patterns. Elemental analysis validates stoichiometry, while IR spectroscopy identifies hydroxyl and carbonyl groups. For crystalline derivatives, X-ray diffraction (XRD) using programs like SHELXL refines bond lengths and angles, confirming tautomeric forms (e.g., keto-enol equilibrium) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety Data Sheets (SDS) for analogous quinolines emphasize:

- Personal protective equipment (PPE): Gloves, lab coats, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- First aid: Flush eyes/skin with water for 15 minutes upon contact; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during fluorination and ethylation steps?

Regioselectivity in fluorinated quinolines is sensitive to temperature and catalysts. For example, higher temperatures (e.g., 120–140°C) favor substitution at the 5- and 7-positions due to increased electrophilic aromatic substitution (EAS) reactivity. Solvents like DMF enhance solubility of intermediates, while Lewis acids (e.g., AlCl) direct ethylation to the 4-position. Competing byproducts (e.g., tricyclic derivatives) are minimized by optimizing reaction time and stoichiometry .

Q. What crystallographic techniques resolve challenges in hydrogen-bonding networks and tautomerism?

High-resolution XRD with SHELXL (v.2018/3) is used to analyze intermolecular interactions. For example, C–H···O and C–H···F hydrogen bonds stabilize crystal packing in related compounds. Tautomerism (e.g., 3-hydroxy vs. 4-oxo forms) is resolved via electron density maps and Hirshfeld surface analysis, which quantify non-covalent interactions .

Q. How can conflicting antimicrobial activity data be reconciled across studies?

Discrepancies in bioactivity (e.g., MIC values) arise from variations in:

- Strain specificity: Gram-positive vs. Gram-negative bacteria exhibit differing efflux pump efficiency.

- Assay conditions: Broth microdilution (CLSI guidelines) vs. agar diffusion methods.

- Compound purity: HPLC-UV (>95% purity) minimizes false positives from byproducts. Meta-analyses using standardized protocols (e.g., EUCAST) improve reproducibility .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.